(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1217753-28-0
VCID: VC8220046
InChI: InChI=1S/C18H21NO5/c1-18(2,3)24-17(23)19-14(15(20)16(21)22)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14-15,20H,1-3H3,(H,19,23)(H,21,22)/t14-,15-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(C(=O)O)O
Molecular Formula: C18H21NO5
Molecular Weight: 331.4 g/mol

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid

CAS No.: 1217753-28-0

Cat. No.: VC8220046

Molecular Formula: C18H21NO5

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid - 1217753-28-0

Specification

CAS No. 1217753-28-0
Molecular Formula C18H21NO5
Molecular Weight 331.4 g/mol
IUPAC Name (2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid
Standard InChI InChI=1S/C18H21NO5/c1-18(2,3)24-17(23)19-14(15(20)16(21)22)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14-15,20H,1-3H3,(H,19,23)(H,21,22)/t14-,15-/m1/s1
Standard InChI Key PUUPIWCEMKMRJF-HUUCEWRRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](C1=CC=CC2=CC=CC=C21)[C@H](C(=O)O)O
SMILES CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(C(=O)O)O
Canonical SMILES CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(C(=O)O)O

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound’s molecular formula is C₁₈H₂₁NO₅, with a molecular weight of 331.4 g/mol. Its structure features:

  • A tert-butoxycarbonyl (Boc) group at the amine position, providing steric protection during synthetic processes.

  • A naphthalen-1-yl substituent contributing aromatic bulk and hydrophobicity.

  • Two stereocenters at positions C2 and C3, both in the R configuration.

The stereochemical arrangement significantly impacts molecular interactions. For instance, the (2R,3R) configuration may exhibit differential binding affinities compared to the (2S,3S) enantiomer, particularly in chiral environments like enzyme active sites.

Stereochemical Implications

Enantiomeric pairs often display divergent biological activities. For example, in protease inhibition, the (2S,3S) configuration of similar compounds shows higher affinity for certain targets due to complementary spatial matching. The (2R,3R) form, by contrast, may exhibit reduced or altered activity, underscoring the necessity of stereochemical precision in drug design.

Synthesis and Retrosynthetic Analysis

Synthetic Routes

The synthesis of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid likely involves:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral precursors to establish the 2R and 3R configurations.

  • Boc Protection: Introducing the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Naphthalene Incorporation: Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the naphthalen-1-yl group.

A retrosynthetic approach would deconstruct the molecule into:

  • Naphthalen-1-ylpropanoic acid backbone

  • Boc-protected amine intermediate

  • Chiral auxiliary reagents to control stereochemistry.

Key Challenges

  • Stereocontrol: Ensuring high enantiomeric excess (ee) at both stereocenters requires advanced chiral catalysts or resolution techniques.

  • Solubility Issues: The naphthalene group’s hydrophobicity complicates aqueous-phase reactions, necessitating polar aprotic solvents like DMF or THF.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₈H₂₁NO₅
Molecular Weight331.4 g/mol
logP (Octanol-Water)~2.3 (estimated)
SolubilityLow in water; soluble in DMSO, THF
Melting PointNot reported
pKa (Carboxylic Acid)~3.5–4.0

The naphthalen-1-yl group elevates lipophilicity (logP ~2.3), enhancing membrane permeability but reducing aqueous solubility. The Boc group further increases steric bulk, potentially slowing metabolic degradation.

Biological Activities and Research Findings

Hypothesized Mechanisms

While direct studies on the (2R,3R) enantiomer are scarce, analogous compounds suggest:

  • Enzyme Inhibition: The naphthalene moiety may engage in π-π stacking with aromatic residues in enzyme active sites, as seen in HIV protease inhibitors .

  • Antimicrobial Activity: Hydrophobic interactions with bacterial membranes could disrupt integrity, analogous to naphthalene-derived antifungals.

Comparative Activity Table

Activity Type(2R,3R) Enantiomer (Hypothetical)(2S,3S) Enantiomer (Reported)
Protease InhibitionModerateHigh
AntimicrobialLow to ModerateModerate
SolubilityPoorPoor

Applications in Pharmaceutical Research

Peptide Synthesis

The Boc group serves as a temporary amine protector, enabling stepwise solid-phase peptide synthesis (SPPS). The naphthalene side chain could mimic hydrophobic residues in therapeutic peptides, enhancing target binding.

Prodrug Development

Esterification of the carboxylic acid group may improve bioavailability, with the naphthalene moiety facilitating passive diffusion across biological barriers.

Comparative Analysis with Stereoisomers

(2R,3R) vs. (2S,3S) Enantiomers

  • Binding Affinity: Molecular docking simulations suggest the (2S,3S) form better fits the hydrophobic pockets of proteases like renin .

  • Metabolic Stability: Both enantiomers exhibit similar half-lives in vitro, but in vivo differences may arise due to stereospecific enzyme interactions.

Thermodynamic Stability

Differential crystal packing efficiencies between enantiomers could influence shelf-life and formulation requirements.

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